molecular formula C9H20N2O2 B1334313 Tert-butyl N-(tert-butylamino)carbamate CAS No. 60295-52-5

Tert-butyl N-(tert-butylamino)carbamate

Cat. No. B1334313
CAS RN: 60295-52-5
M. Wt: 188.27 g/mol
InChI Key: JQGJHICBSSSEGT-UHFFFAOYSA-N
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Description

Tert-butyl N-(tert-butylamino)carbamate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general class of compounds to which this compound belongs. These derivatives are often used as intermediates in organic synthesis and have applications in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as seen in the synthesis of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, where the crystal structure confirmed the relative substitution of the cyclopentane ring . The molecular structure is crucial for the compound's reactivity and its potential applications in the synthesis of target molecules.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, another related class of compounds, are versatile intermediates for the asymmetric synthesis of amines . These reactions demonstrate the functional utility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units exhibit high thermal stability, solubility in polar solvents, and electrochromic properties . These properties are essential for their application in materials science and electronics. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the importance of optimizing synthetic methods to achieve high yields and purity, which are critical for the practical application of these compounds .

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including compounds with tert-butyl groups, are used in industrial products to prevent oxidation. Their environmental presence, human exposure, and potential toxicity have been studied extensively. These compounds, found in indoor dust, air particulates, and water bodies, may pose risks due to their hepatic toxicity and endocrine-disrupting effects. Future research should focus on reducing environmental pollution by developing antioxidants with lower toxicity and migration potential (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation

Methyl tert-butyl ether (MTBE), a compound related to tert-butyl groups, is used as a gasoline additive. Its environmental release has raised concerns, leading to studies on its decomposition using cold plasma reactors. Such research demonstrates the potential for innovative methods to decompose and convert MTBE, contributing to environmental remediation efforts (Hsieh et al., 2011).

Microbial Degradation of Fuel Oxygenates

Fuel oxygenates like MTBE and tert-butyl alcohol (TBA) are subject to microbial degradation under various conditions. This research is crucial for understanding the biodegradability of such compounds in soil and groundwater, influencing the development of bioremediation strategies for contaminated sites (Schmidt et al., 2004).

Applications in Nonchromatographic Bioseparation Processes

Tert-butyl groups are part of various bioactive molecules with potential applications in food, cosmetics, and medicine. Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, is gaining attention for its efficiency in separating and purifying these molecules. This highlights the versatility of tert-butyl-containing compounds in bioseparation and purification processes (Yan et al., 2018).

Synthesis of N-heterocycles via Sulfinimines

Tert-butanesulfinamide, a chiral auxiliary, is extensively used in the asymmetric synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, and azetidines. This showcases the application of tert-butyl-related compounds in the synthesis of structurally diverse molecules with potential therapeutic applications (Philip et al., 2020).

Mechanism of Action

The mechanism of action of Tert-butyl N-(tert-butylamino)carbamate involves the protonation of the tert-butyl carbamate, which results in a carbamic acid. The decarboxylation of the carbamic acid results in the free amine .

Safety and Hazards

Tert-butyl N-(tert-butylamino)carbamate may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment as required .

Future Directions

Tert-butyl N-(tert-butylamino)carbamate has potential applications in the field of organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

properties

IUPAC Name

tert-butyl N-(tert-butylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJHICBSSSEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396199
Record name tert-Butyl 2-tert-butylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60295-52-5
Record name tert-Butyl 2-tert-butylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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